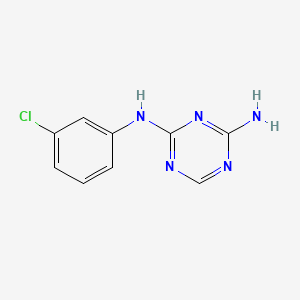

s-三嗪,2-氨基-4-(间-氯苯胺基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis

Disubstituted s-triazine derivatives were synthesized using amino acids/substituted anilines and aq. NaHCO3 as base .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The unique properties of s-Triazine, 2-amino-4-(m-chloroanilino)- make it ideal for applications in pharmaceuticals, agrochemicals, and material science.科学研究应用

肾脏排泄和利尿作用

2-氨基-4-(间-氯苯胺基)-s-三嗪因其对肾脏排泄和利尿特性而受到研究。Williamson、Shideman 和 Lesher (1959) 发现这种化合物可以在大鼠中引起利尿、钠尿、氯尿和钾潴留。它特别影响水和电解质的肾脏排泄,表明其在调节肾功能中的潜在用途 (Williamson, Shideman, & Lesher, 1959)。

对植物中酶活性的影响

已显示该化合物影响与植物中碳水化合物和氮代谢相关的酶活性。Wu、Singh 和 Salunkhe (1971) 报告说,某些 s-三嗪化合物的叶面施用,包括 2-氨基-4-(间-氯苯胺基)-s-三嗪,可以增加植物中淀粉磷酸化酶和谷氨酸脱氢酶等酶的活性 (Wu, Singh, & Salunkhe, 1971)。

抗肿瘤和抗炎活性

一些 s-三嗪的衍生物,包括 2-氨基-4-(间-氯苯胺基)-s-三嗪,因其抗肿瘤和抗炎特性而受到探索。Brzozowski 和 Saczewski (2002) 合成了新型三嗪衍生物,它们对某些人类肿瘤细胞系表现出活性 (Brzozowski & Saczewski, 2002)。此外,Kambayashi 和 Mizushima (1975) 研究了 s-三嗪衍生物在大鼠中的抗炎作用,发现其对角叉菜胶水肿和佐剂性关节炎等疾病有效 (Kambayashi & Mizushima, 1975)。

聚合物的合成

2-氨基-4-(间-氯苯胺基)-s-三嗪已用于合成新聚合物。Kunisada 等人(1991 年)合成了一系列新的异丙烯基-1,3,5-三嗪,包括 2-氨基-4-(间-酰氨基苯胺基)-6-异丙烯基-1,3,5-三嗪,并探索了它们作为聚合物的性能 (Kunisada 等,1991)。

杀生物功效和生物膜控制

Chen、Luo 和 Sun (2007) 研究了基于三聚氰胺的生物反应性纤维材料的杀生物功效和生物膜控制功能,其中 2-氨基-4-氯-6-羟基-s-三嗪发挥了关键作用。他们的研究表明对各种微生物(包括抗性细菌和病毒)具有强大且持久的杀生物功能 (Chen, Luo, & Sun, 2007)。

生态风险评估

Solomon 等人(1996 年)对北美地表水中的三嗪除草剂阿特拉津进行了生态风险评估,证明了与三嗪衍生物相关的环境影响和风险 (Solomon 等,1996)。

作用机制

Target of Action

Similar compounds have been found to interact with multiple receptors

Mode of Action

It is known that triazine compounds can interact with their targets through hydrogen bonding, π–π stacking, and dipole interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

A related compound, chlorpropham, has been shown to be metabolized by bacillus licheniformis nkc-1, yielding 3-chloroaniline (3-ca) as a major metabolic product . The degradation of 4-chlorocatechol proceeded via ortho-ring cleavage through the maleylacetate process

Pharmacokinetics

Similar compounds have been found to have varying pharmacokinetic properties . For instance, some compounds showed reduced concentration when co-treated with certain drugs, while others showed increased concentration

Result of Action

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

It is known that environmental factors can influence the action, efficacy, and stability of similar compounds . For instance, chlorpropham, a related compound, has been used as a plant growth regulator and potato sprout suppressant during long-term storage

未来方向

S-Triazine, 2-amino-4-(m-chloroanilino)- has been extensively studied for its biological activity and potential applications in various fields. Its unique properties make it ideal for applications in pharmaceuticals, agrochemicals, and material science, indicating a promising future direction for this compound.

Relevant Papers The paper titled “s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation” provides an overview of the broad applicability of s-triazine . It discusses its wide activity spectrum and its use as a drug nano delivery system .

属性

IUPAC Name |

2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOVYIZDTWXVSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222051 |

Source

|

| Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

s-Triazine, 2-amino-4-(m-chloroanilino)- | |

CAS RN |

718-43-4 |

Source

|

| Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1359874.png)

![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)

![5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359882.png)

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B1359884.png)

![Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate](/img/structure/B1359887.png)

![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)

![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)